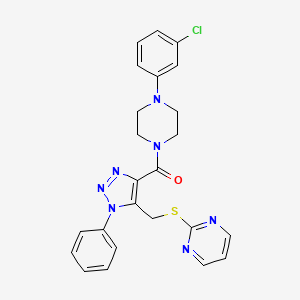![molecular formula C11H16N2O2 B2803237 6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2200805-12-3](/img/structure/B2803237.png)
6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s molecular formula, its structure, and possibly its molar mass.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms involved.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Anticonvulsant and Muscle Relaxant Activities
Research has shown that derivatives of 6-methyl-dihydropyridazin-3-one exhibit promising anticonvulsant and muscle relaxant activities. Compounds synthesized for this purpose have demonstrated significant efficacy in models for anticonvulsant activity, comparing favorably to standard drugs like phenytoin and diazepam. These findings suggest potential applications in the development of new treatments for neurological disorders (Sharma, Verma, Sharma, & Prajapati, 2013).
Crystal Structure Analysis
Studies on the crystal structures of 6-methyl-dihydropyridazin-3-one derivatives have provided insights into their molecular configurations and interactions. This research aids in the understanding of how structural variations can influence biological activities and stability, contributing to the design of more effective compounds (Dadou, Kansız, Daoui, El Kalai, Baydere, Saddik, Karrouchi, Dege, & Benchat, 2019).
Herbicide Development
Derivatives of 6-methyl-dihydropyridazin-3-one have been identified as potent inhibitors of protoporphyrinogen IX oxidase, a key enzyme target for herbicide action. This research has led to the development of compounds with excellent weed control efficacy, highlighting the agricultural applications of these chemicals (Wang, Zhang, Yu, Zhang, Liang, Wang, Yang, & Xi, 2021).
Antimycobacterial Activities
The synthesis and evaluation of 6-methyl-dihydropyridazin-3-one derivatives for antimycobacterial activity have identified compounds with significant efficacy against Mycobacterium tuberculosis. This research offers potential pathways for the development of new antituberculosis agents (Tan, Ozadali, Yogeeswari, Sriram, & Balkan, 2012).
Plant Growth Stimulation
Some derivatives of 6-methyl-dihydropyridazin-3-one have been found to exhibit plant growth-stimulating effects, suggesting their utility in agricultural science as growth promoters or regulators. This research opens up new avenues for enhancing crop yield and health through chemical intervention (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas for further study.
I hope this general information is helpful. For more specific information on “6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one”, I would recommend consulting scientific literature or databases. Please note that handling chemicals should always be done in accordance with safety protocols, and understanding a compound’s properties and hazards is crucial for safe handling.
properties
IUPAC Name |
6-methyl-2-(oxan-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9-2-3-11(14)13(12-9)8-10-4-6-15-7-5-10/h2-3,10H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIMWDJDUNPAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

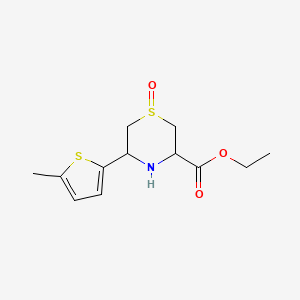
![2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride](/img/structure/B2803158.png)
![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2803159.png)
![5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2803160.png)
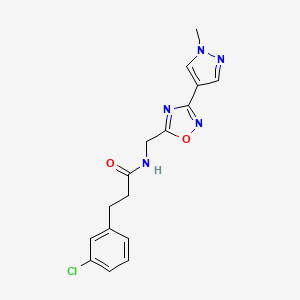
![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2803162.png)
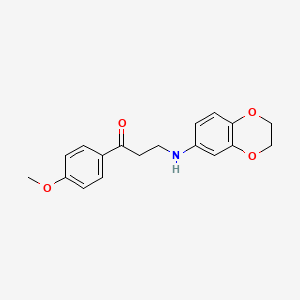
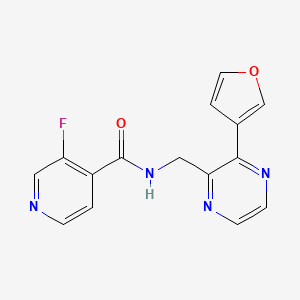
![N-cyclopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2803169.png)
![7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonyl chloride](/img/structure/B2803170.png)
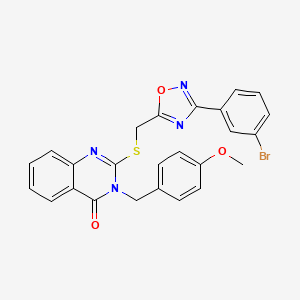
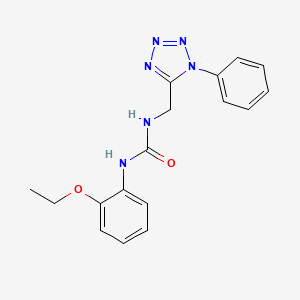
![N-(2-cyclohex-1-en-1-ylethyl)-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2803175.png)
